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Compound of Interest

Compound Name: Methyl 6-chloronicotinate

Cat. No.: B105695

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-chloronicotinate (CAS No: 73781-91-6), a substituted pyridine derivative used as an
intermediate in the synthesis of various chemical and pharmaceutical compounds. This
document details its characteristic Infrared (IR) and Mass Spectrometry (MS) data compiled
from public spectral databases. While experimental Nuclear Magnetic Resonance (NMR) data
is not readily available in the public domain, this guide presents an analysis of the expected *H
and 3C NMR spectra based on the compound's structure. Furthermore, it outlines standardized
experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in a
laboratory setting.

Core Spectroscopic Data

The structural elucidation of Methyl 6-chloronicotinate, a compound with the molecular
formula C7HeCINOz2, relies on a combination of modern spectroscopic techniques.[1][2][3] Its
molecular weight is 171.58 g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Although experimental data for Methyl 6-chloronicotinate is not available in the
searched public databases, the following tables outline the expected chemical shifts,
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multiplicities, and assignments based on its chemical structure and comparison with similar
compounds.

Expected *H NMR (Proton NMR) Data

The *H NMR spectrum is expected to show three signals for the aromatic protons on the
pyridine ring and one signal for the methyl ester protons.

Chemical Shift Coupling
() ppm Multiplicity Constant (J) Integration Assignment
(Predicted) Hz (Predicted)
H-2 (Pyridine
~8.9-9.1 Doublet (d) ~2.0-25 1H _
ring)
Doublet of ~8.0-8.5,~2.0 - H-4 (Pyridine
~8.2-8.4 1H ,
doublets (dd) 25 ring)
H-5 (Pyridine
~7.4-7.6 Doublet (d) ~8.0-8.5 1H ]
ring)
. -OCHs (Ester
~3.9-4.0 Singlet (s) - 3H

methyl)

Expected 3C NMR (Carbon-13 NMR) Data

The proton-decoupled 2C NMR spectrum is expected to display seven distinct signals,
corresponding to the seven carbon atoms in the molecule.
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Chemical Shift (8) ppm (Predicted) Assighment

~165 C=0 (Ester carbonyl)
~157 C-6 (C-Cl)

~152 C-2

~139 C-14

~125 C-3

~124 C-5

~53 -OCHs (Ester methyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The key
absorption bands for Methyl 6-chloronicotinate are summarized below, based on data from
the NIST Chemistry WebBook.[1]

Wavenumber (cm~?) Intensity Assignment

~3000 - 3100 Medium Aromatic C-H Stretch

~2950 - 3000 Medium Aliphatic C-H Stretch (-OCHs3)
~1720 - 1740 Strong C=0 Stretch (Ester)

~1550 - 1600 Medium-Strong C=C and C=N Ring Stretching
~1250 - 1300 Strong C-O Stretch (Ester)

~1100 - 1200 Strong C-CI Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and
its fragments, which confirms the molecular weight and can reveal structural details. The data
below is based on the electron ionization (El) mass spectrum available in the NIST Chemistry
WebBook.[1]
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miz Relative Intensity (%) Assighment

[M]* / [M+2]* (Molecular ion

171/173 ~40/~13 peak with 3>CI/3’Cl isotope
pattern)
[M - OCHs]* (Loss of methoxy
140/142 ~100/~33 _
radical, Base Peak)
[M - COOCHs]* (Loss of
112/114 ~20/~7 _
carbomethoxy radical)
76 ~30 [CsHaN]* Fragment

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data
presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-chloronicotinate in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs3). Add a small amount of
an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed. Filter the
solution into a clean 5 mm NMR tube.

e 1H NMR Data Acquisition:
o Place the NMR tube into the spectrometer's probe.
o Lock the field frequency using the deuterium signal from the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the spectrum using a standard single-pulse experiment. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.
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o Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g.,
CDCls at 7.26 ppm).

e 13C NMR Data Acquisition:
o Use the same sample prepared for *H NMR.
o Set up a proton-decoupled 3C NMR experiment.

o Acquire the data for a larger number of scans compared to *H NMR due to the lower
natural abundance and sensitivity of the 13C nucleus.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., the central peak of the CDCIs triplet at
77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal surface of the FTIR spectrometer is clean. A background spectrum
of the clean, empty crystal should be collected.

o Place a small amount of solid Methyl 6-chloronicotinate directly onto the crystal.

o Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
o Data Acquisition:

o Collect the sample spectrum over the desired range (typically 4000-400 cm~1).

o The instrument's software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 10-100 pug/mL. The
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solution should be clear and free of particulate matter.

o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or a
gas chromatograph (GC) inlet.

o In the ion source, the sample is vaporized and bombarded with a high-energy electron
beam (typically 70 eV) to generate positively charged ions (radical cations).

o The ions are accelerated and separated by the mass analyzer based on their mass-to-
charge (m/z) ratio.

o The detector records the abundance of ions at each m/z value to generate the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like Methyl 6-chloronicotinate using the spectroscopic techniques discussed.
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Spectroscopic Analysis Workflow for Structural Elucidation
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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